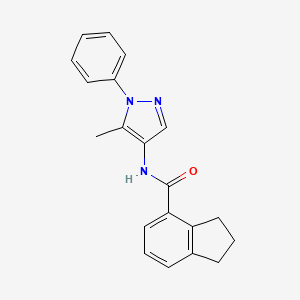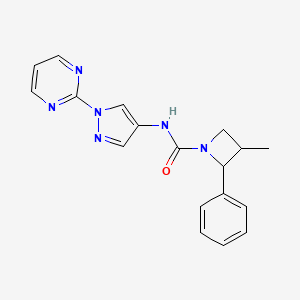![molecular formula C14H19N3OS B7663392 3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)
3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole, commonly known as DMST, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMST belongs to the class of compounds known as sulfoxides, which are known for their anti-inflammatory and antioxidant properties. The purpose of
作用機序
The mechanism of action of DMST is not fully understood, but it is thought to involve the modulation of inflammatory and oxidative stress pathways. DMST has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, DMST has been shown to scavenge reactive oxygen species, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
DMST has been shown to have a number of biochemical and physiological effects, including the modulation of inflammatory and oxidative stress pathways, the inhibition of cell proliferation, and the induction of apoptosis. DMST has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using DMST in lab experiments is its high degree of purity, which makes it easy to work with and ensures consistent results. In addition, DMST is relatively stable and has a long shelf life, which makes it a cost-effective choice for lab experiments. However, one of the limitations of using DMST is its low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are a number of potential future directions for research on DMST. One area of research could be the development of more efficient synthesis methods that produce higher yields of DMST. Another area of research could be the investigation of DMST's potential therapeutic applications in other areas, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of DMST and to identify any potential side effects or toxicity concerns.
合成法
DMST can be synthesized using a variety of methods, including the oxidation of the corresponding sulfide, the reaction of a sulfoxide with a primary amine, or the reaction of a sulfoxide with a hydrazine derivative. One of the most commonly used methods for synthesizing DMST is the oxidation of the corresponding sulfide using hydrogen peroxide or sodium periodate. This method yields DMST with a high degree of purity and is relatively simple to perform.
科学的研究の応用
DMST has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. DMST has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease. In addition, DMST has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
3-[(3,4-dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10-5-6-13(7-11(10)2)8-19(18)9-14-16-15-12(3)17(14)4/h5-7H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUUPYCKYKMRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)CC2=NN=C(N2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-2-[4-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7663313.png)

![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![3-chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663342.png)
![N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B7663361.png)

![3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)
![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)
![7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7663436.png)

